Prazosin

Catalog No.
S003693
CAS No.
19216-56-9
M.F
C19H21N5O4
M. Wt
383.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prazosin

CAS Number

19216-56-9

Product Name

Prazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)

InChI Key

IENZQIKPVFGBNW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC

Solubility

1.4 mg/mL
6.93e-01 g/L

Synonyms

Furazosin, HCL, Prazosin, Hydrochloride, Prazosin, Minipress, Pratsiol, Prazosin, Prazosin HCL, Prazosin Hydrochloride

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC

Description

The exact mass of the compound Prazosin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.4 mg/ml6.93e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Prazosin in Hypertension Management

Prazosin is primarily a medication used to treat high blood pressure (hypertension) [National Institutes of Health, ]. It belongs to a class of drugs called alpha-1 adrenergic receptor antagonists. These medications work by blocking the action of the hormone norepinephrine on specific receptors in the body, particularly in the blood vessels. This relaxation of blood vessel walls leads to a decrease in blood pressure [American Heart Association, ].

Prazosin for Post-Traumatic Stress Disorder (PTSD) Symptoms

While not an FDA-approved treatment for PTSD itself, research suggests prazosin can be effective in managing some of its symptoms, particularly nightmares. Studies have shown prazosin to significantly reduce the frequency and intensity of nightmares in patients with PTSD compared to a placebo [National Institutes of Health, ]. The exact mechanism for this effect is not fully understood, but it may be related to its ability to regulate the central nervous system activity during sleep [National Institutes of Health, ].

Investigational Uses of Prazosin

Researchers are exploring the potential benefits of prazosin for other conditions beyond hypertension and PTSD. Some areas of investigation include:

  • Heart Failure: Prazosin's vasodilatory effects might offer benefits for patients with heart failure. However, more research is needed to determine its efficacy and safety in this context [National Institutes of Health, ].
  • Anxiety Disorders: Studies are investigating prazosin's potential role in managing symptoms of anxiety disorders, but further research is required to establish its effectiveness [National Institutes of Health, ].

Physical Description

Solid

XLogP3

2

Boiling Point

638.366

LogP

1.3
1.3

Melting Point

277-280
279.0 °C
279°C

UNII

XM03YJ541D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

This drug is indicated for the treatment of hypertension (high blood pressure). Prazosin can be given alone or given with other blood pressure-lowering drugs, including diuretics or beta-adrenergic blocking agents [FDA label]. Prazosin does not negatively impact lung function, and therefore may be used to manage hypertension in patients who are asthmatic or patients with chronic obstructive lung disease (COPD)[A176630].
FDA Label

Livertox Summary

Prazosin is a nonselective alpha-adrenergic antagonist (alpha-blocker) used in the therapy of hypertension. Prazosin is associated with a low rate of transient serum aminotransferase elevations and has not been clearly linked to clinically apparent acute liver injury.

Drug Classes

Antihypertensive Agents

Pharmacology

**Effects on blood pressure** The pharmacodynamic and therapeutic effect of this drug includes is a decrease in blood pressure as well as clinically significant decreases in cardiac output, heart rate, blood flow to the kidney, and glomerular filtration rate. The decrease in blood pressure may occur in both standing and supine positions [FDA label]. Many of the above effects are due to vasodilation of blood vessels caused by prazosin, resulting in decreased peripheral resistance [A176627], [FDA label]. Peripheral resistance refers to the level resistance of the blood vessels to blood that flows through them. As the blood vessels constrict (narrow), the resistance increases and as they dilate (widen), and peripheral resistance decreases, lowering blood pressure [A176747, L5831]. **Effects on sleep disturbance related to post-traumatic stress disorder (PTSD)** Some studies have suggested that this drug improves sleep in patients suffering from insomnia related to nightmares and post-traumatic stress disorder, caused by hyperarousal [A176621, A176624]. This effect likely occurs through the inhibition of adrenergic stimulation found in states of hyperarousal [A176738].
Prazosin is a synthetic piperazine derivative and an alpha-1 adrenergic receptor inhibitor used primarily as an anti-hypertensive. Prazosin's effects are most pronounced in the large resistance vessels (i.e. arterioles) and result in a decrease in total systemic vascular resistance (SVR) without a rebound or reflex tachycardia. To a lesser extent, this agent also decreases the tone of the bladder sphincter, thereby allowing the opening of the bladder into the urethra and thus relieving the urinary conditions associated with benign prostatic hypertrophy.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02C - Antiadrenergic agents, peripherally acting
C02CA - Alpha-adrenoreceptor antagonists
C02CA01 - Prazosin

Mechanism of Action

Alpha-adrenergic receptors are essential for the regulation of blood pressure in humans. Two types of alpha receptors, alpha 1 and alpha 2, both play a role in regulating blood pressure. Alpha-1 receptors are postsynaptic (located after the nerve junction, or space between a nerve fiber and target tissue). In this case, the target tissue is the vascular smooth muscle [L5837]. These receptors, when activated, increase blood pressure [A176648]. Prazosin inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation. Through blood vessel constriction by adrenergic receptor activation, epinephrine and norepinephrine normally act to increase blood pressure [A176654].

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

19216-56-9

Wikipedia

Prazosin

Biological Half Life

The plasma half-life is about 2-3 hours.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-09-13
[1]. Day HE, et al. Distribution of alpha 1a-, alpha 1b- and alpha 1d-adrenergic receptor mRNA in the rat brain and spinal cord. J Chem Neuroanat. 1997 Jul;13(2):115-39.
[2]. Yu CX, et al. Selective MT(2) melatonin receptor antagonist blocks melatonin-induced antinociception in rats. Neurosci Lett. 2000 Mar 24;282(3):161-4.

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